molecular formula C8H10ClNO3 B12528301 Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate CAS No. 652151-66-1

Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate

Cat. No.: B12528301
CAS No.: 652151-66-1
M. Wt: 203.62 g/mol
InChI Key: BFRSUJOWDFMEHA-UHFFFAOYSA-N
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Description

Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a chloro group, an ethyl ester, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of more oxidized compounds, such as carboxylic acids.

Scientific Research Applications

Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The chloro group and the pyrrolidinone ring play crucial roles in its reactivity and binding to biological molecules. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate can be compared with other pyrrolidinone derivatives, such as:

    Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Similar structure but lacks the chloro group.

    Ethyl 2-(2-oxopyrrolidin-1-ylidene)acetate: Similar structure but lacks the chloro group and has a different substitution pattern.

Properties

CAS No.

652151-66-1

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

ethyl 2-chloro-2-(5-oxopyrrolidin-2-ylidene)acetate

InChI

InChI=1S/C8H10ClNO3/c1-2-13-8(12)7(9)5-3-4-6(11)10-5/h2-4H2,1H3,(H,10,11)

InChI Key

BFRSUJOWDFMEHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCC(=O)N1)Cl

Origin of Product

United States

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